1-(1-Methoxyethenyl)-3-methylbenzene
Description
1-(1-Methoxyethenyl)-3-methylbenzene is a vinyl-substituted aromatic compound characterized by a methoxyethenyl group (–OCH₂CH₂–) and a methyl group (–CH₃) attached to a benzene ring. Its structure combines electron-donating (methoxy) and moderately activating (methyl) substituents, which influence its reactivity in organic transformations.
Properties
CAS No. |
67471-37-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(1-methoxyethenyl)-3-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7H,2H2,1,3H3 |
InChI Key |
WQDSOQWIUWCGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethenyl)-3-methylbenzene can be synthesized through several methods. One common method involves the reaction of 3-methylbenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(1-Methoxyethenyl)-3-methylbenzene typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethenyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyethenyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 1-(1-Methylethyl)-3-methylbenzene.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
1-(1-Methoxyethenyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethenyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The methoxyethenyl group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles, resulting in the formation of new chemical bonds and products .
Comparison with Similar Compounds
Table 1: Key Structural and Reactivity Features of Comparable Compounds
Reactivity in Cyclization and Heterocycle Formation
- 1-(2-Nitrostyryl)-3-methylbenzene: The nitro group (–NO₂) acts as an electron-withdrawing group, facilitating reductive cyclization with carbon monoxide to form indoles in 82% yield . In contrast, the methoxyethenyl group in 1-(1-Methoxyethenyl)-3-methylbenzene would likely exhibit lower electrophilicity, favoring alternative pathways like C–H activation or nucleophilic additions.
- 1-(1-Azidovinyl)-3-methylbenzene : The azide group (–N₃) enables [3+2] cycloaddition reactions, critical for synthesizing imidazoles under electrochemical conditions . This contrasts with the methoxyethenyl group, which lacks such click-chemistry utility.
Electronic Effects of Substituents
- Electron-Donating Groups : Compounds like 1-(Ethoxymethoxy)-3-methylbenzene show enhanced ortho-arylation reactivity due to the electron-donating ethoxymethoxy group, which stabilizes transition-metal intermediates (e.g., chromium tricarbonyl complexes) . Similarly, the methoxyethenyl group in 1-(1-Methoxyethenyl)-3-methylbenzene would likely direct electrophilic substitutions to the ortho/para positions.
- Electron-Withdrawing Groups : The nitro-substituted 1-Methoxy-3-(2-nitro-1-propenyl)benzene exhibits reduced aromatic stability but increased susceptibility to nucleophilic attack, enabling applications in nitroalkene chemistry .
Unique Features of 1-(1-Methoxyethenyl)-3-methylbenzene
Biological Activity
1-(1-Methoxyethenyl)-3-methylbenzene, also known as methoxyethenyl toluene, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
1-(1-Methoxyethenyl)-3-methylbenzene features a methoxyethenyl group attached to a methyl-substituted benzene ring. This unique structure allows it to engage in various chemical reactions, particularly electrophilic additions, which can lead to the formation of reactive intermediates that interact with biological molecules.
The biological activity of 1-(1-Methoxyethenyl)-3-methylbenzene is primarily attributed to its ability to form reactive intermediates through electrophilic addition reactions. These intermediates can interact with nucleophiles in biological systems, potentially leading to changes in cellular pathways and functions. The compound's interactions may influence various molecular targets, including enzymes and receptors involved in critical biological processes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of 1-(1-Methoxyethenyl)-3-methylbenzene against several pathogens. The compound has shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | ≤0.25 µg/mL |
| Staphylococcus aureus | ≤0.5 µg/mL |
These findings suggest that 1-(1-Methoxyethenyl)-3-methylbenzene could serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. The induction of apoptosis was assessed using annexin V-FITC assays, revealing a significant increase in apoptotic cells compared to control groups.
| Cell Line | Apoptosis Induction (%) |
|---|---|
| MDA-MB-231 | 22-fold increase |
| MCF-7 | Significant increase |
These results indicate that 1-(1-Methoxyethenyl)-3-methylbenzene may possess valuable anticancer properties that warrant further investigation .
Case Studies
Several case studies have highlighted the potential applications of 1-(1-Methoxyethenyl)-3-methylbenzene:
- Study on Antimicrobial Properties : A study conducted on various derivatives of methoxy-substituted benzenes found that modifications in the substituents significantly affected their antimicrobial efficacy against MRSA and other pathogens .
- Cancer Research : Another research focused on the apoptosis-inducing effects of this compound on breast cancer cell lines showed that it could be a candidate for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
